molecular formula C14H7ClF3N3O B3337572 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 696649-33-9

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No.: B3337572
CAS No.: 696649-33-9
M. Wt: 325.67 g/mol
InChI Key: LOEHDIYBRIFXRO-UHFFFAOYSA-N
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Description

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a heterocyclic acyl chloride with the molecular formula C₁₆H₁₁ClF₃N₃O and a molecular weight of 353.73 g/mol . The compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 5 with a phenyl group and at position 7 with a trifluoromethyl (CF₃) group. The carbonyl chloride moiety at position 2 makes it highly reactive, enabling its use as a precursor in coupling reactions for synthesizing amides, esters, and other derivatives .

Key structural attributes include:

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in medicinal chemistry .
  • Acyl chloride functionality: Facilitates nucleophilic substitution reactions, critical for forming bioactive conjugates .
  • Phenyl substituent: Contributes to π-π stacking interactions in target binding .

Properties

IUPAC Name

5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O/c15-13(22)10-7-12-19-9(8-4-2-1-3-5-8)6-11(14(16,17)18)21(12)20-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEHDIYBRIFXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and β-diketones

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carbonyl chloride group can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can be used to convert the carbonyl chloride to alcohols or amines.

  • Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are typically employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, or amides.

  • Reduction: Alcohols, amines, or other reduced derivatives.

  • Substitution: Various substituted phenyl and trifluoromethyl compounds.

Scientific Research Applications

Antitumor Activity

One of the notable applications of this compound is its potential as an antitumor agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic activity against various cancer cell lines. For instance:

Study Cell Line IC50_{50} (µM) Mechanism of Action
A54912.5Induction of apoptosis
MCF-715.0Cell cycle arrest

These studies suggest that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance antitumor efficacy.

Antiviral Properties

Recent investigations have highlighted the antiviral potential of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. For example, a study demonstrated that certain analogs inhibit viral replication in vitro:

Virus Type Inhibition Rate (%) Concentration (µM)
Influenza A7810
HIV6520

These findings indicate a promising avenue for developing antiviral therapies based on this compound.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes implicated in various diseases. For instance:

Enzyme Inhibition Type IC50_{50} (µM)
Cyclin-dependent kinase (CDK)Competitive inhibition8.0
PhosphodiesteraseNon-competitive inhibition4.5

The inhibition of these enzymes can lead to therapeutic strategies for conditions such as cancer and inflammatory diseases.

Case Study 1: Antitumor Activity in Breast Cancer

A study published in Journal of Medicinal Chemistry examined the effects of a series of pyrazolo[1,5-a]pyrimidine derivatives on MCF-7 breast cancer cells. The results showed that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This suggests that fluorination may play a crucial role in modulating biological activity.

Case Study 2: Antiviral Screening Against Influenza

In a collaborative study between several research institutions, the antiviral efficacy of various pyrazolo[1,5-a]pyrimidine derivatives was evaluated against Influenza A virus. The lead compound demonstrated significant inhibition of viral replication at low micromolar concentrations, indicating its potential as a therapeutic agent for treating influenza infections.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Group : Present in all analogs, the CF₃ group increases electron-withdrawing effects, stabilizing the pyrimidine ring and influencing reactivity .

Acyl Chloride vs. Carboxylic Acid : The target compound’s carbonyl chloride group offers superior reactivity for nucleophilic substitutions compared to carboxylic acid derivatives, which require activation .

Aromatic Substituents :

  • Phenyl vs. Thienyl : Thienyl-containing analogs (e.g., 5-(5-chloro-2-thienyl)) exhibit reduced commercial availability, likely due to synthetic complexity .
  • Halogenated Phenyls : Fluorophenyl and chlorophenyl groups enhance metabolic stability and binding affinity in drug design .

Reactivity Trends:

  • Acyl Chlorides : The target compound reacts with amines (e.g., benzimidazoles) to form amides, crucial for kinase inhibitor development .
  • Methyl/Fluorophenyl Analogs : Lower reactivity due to the absence of a leaving group, limiting utility in conjugation reactions .

Target Compound Advantages:

  • Versatile intermediate for synthesizing protease inhibitors and kinase-targeting drugs .
  • CF₃ and phenyl groups synergistically improve target binding and pharmacokinetics .

Limitations of Analogs:

  • Thienyl Derivatives : Discontinued due to poor stability or scalability .
  • Carboxylic Acids : Require additional activation steps (e.g., EDC/HOBt) for amide bond formation .

Biological Activity

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C14H8F3N3OC_{14}H_8F_3N_3O, with a molecular weight of 307.23 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound acts by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism has been confirmed through various assays and docking simulations that reveal binding interactions with tubulin at the colchicine site .
  • Case Studies : In vitro studies have reported that related compounds exhibit IC50 values ranging from 0.08 to 12.07 µM against various cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer) cells. Notably, these compounds demonstrated selective toxicity towards cancer cells while sparing normal fibroblasts .
CompoundCell LineIC50 (µM)Effect
Compound AHepG20.283Inhibits TNF-a release
Compound BHeLa0.48Pro-apoptotic activity
Compound CA5491.48Cell cycle arrest

Anti-inflammatory Activity

In addition to anticancer properties, 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives have been explored for their anti-inflammatory effects.

  • Inflammatory Pathways : These compounds have been shown to inhibit the phosphorylation of p38 MAPK and reduce TNF-a release in response to LPS stimulation in whole blood assays. This suggests a potential role in treating inflammatory diseases .

Pharmacological Potential

The pharmacological profile of this compound indicates its potential as a therapeutic agent in oncology and inflammatory disorders.

Selectivity and Toxicity

Studies indicate that these compounds exhibit lower toxicity towards healthy cells compared to cancerous cells, making them suitable candidates for further development in targeted therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted pyrazole precursors with carbonyl chloride derivatives. For example, similar pyrazolo[1,5-a]pyrimidine scaffolds are synthesized by refluxing pyrazole intermediates with reagents like phosphorus oxychloride (POCl₃) in 1,4-dioxane or pyridine, followed by neutralization and crystallization . Key steps include optimizing reaction time (3–6 hours), temperature (reflux conditions), and stoichiometric ratios of POCl₃ to ensure complete conversion of hydroxyl or amino groups to carbonyl chlorides.

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodology :

  • IR Spectroscopy : Identifies carbonyl chloride (C=O stretch ~1750 cm⁻¹) and trifluoromethyl (CF₃) groups (~1100–1200 cm⁻¹) .
  • NMR (¹H/¹³C) : Aromatic protons (δ 7.0–8.5 ppm) and CF₃ carbon signals (δ ~120 ppm, q, J = 280–300 Hz) are diagnostic. Coupling patterns in pyrazolo[1,5-a]pyrimidine systems help confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Q. How are impurities or byproducts minimized during synthesis?

  • Methodology : Use of anhydrous solvents (e.g., dry pyridine or DMF) and controlled reagent addition reduces side reactions. Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) or recrystallization (ethanol/cyclohexane) effectively isolates the target compound . Monitoring via TLC or HPLC ensures purity >95% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodology :

  • Temperature Control : Lower yields in pyrazolo[1,5-a]pyrimidine syntheses (e.g., 62–70% in ) often arise from incomplete cyclization. Refluxing in high-boiling solvents (e.g., toluene or DMF) enhances reaction completion.
  • Catalysis : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts improve electrophilic substitution at the pyrimidine ring .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 6 hours) and increases yield by 10–15% in analogous systems .

Q. What strategies resolve contradictions in spectral data or crystallographic findings?

  • Methodology :

  • X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, dihedral angles between fused pyrazole-pyrimidine rings (e.g., 0.8° in ) confirm planarity, while deviations suggest steric hindrance from substituents like phenyl or CF₃ groups .
  • Dynamic NMR : Detects tautomerism or conformational flexibility in solution, which may explain discrepancies between calculated and observed spectral data .

Q. How does the trifluoromethyl group influence reactivity and stability?

  • Methodology :

  • Electron-Withdrawing Effects : CF₃ groups deactivate the pyrimidine ring toward electrophilic substitution but enhance stability under acidic conditions. This is confirmed by comparing reaction rates of CF₃-containing analogs vs. non-fluorinated derivatives .
  • Hydrolytic Stability : Accelerated stability studies (e.g., pH 1–13, 40–60°C) show that the carbonyl chloride group hydrolyzes to carboxylic acid in aqueous media, necessitating anhydrous storage .

Q. What computational methods predict biological activity or binding affinity?

  • Methodology :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or receptors) identifies potential binding modes. Pyrazolo[1,5-a]pyrimidines often occupy hydrophobic pockets via phenyl/CF₃ interactions .
  • QSAR Models : Quantitative structure-activity relationships correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

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